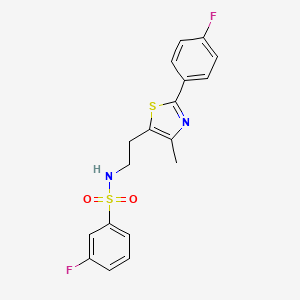
N-(2,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide" is a thiazole derivative, which is a class of compounds known for their diverse biological activities. Thiazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. The structure of thiazole derivatives typically includes a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of chloroacetamide compounds with mercapto derivatives. For instance, the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides includes reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with various mercapto derivatives to yield the final compounds . The structural elucidation of these compounds is typically confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and LC-MS/MS, along with elemental analyses .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be quite complex, with various substituents influencing the overall shape and electronic distribution of the molecule. For example, in the case of 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, the acetamide group forms dihedral angles with the phenyl and thiazole rings, affecting the molecule's three-dimensional conformation . These structural features are crucial as they can influence the compound's ability to interact with biological targets and thus its biological activity.
Chemical Reactions Analysis
Thiazole derivatives can participate in a range of chemical reactions, primarily due to the reactive sites present on the thiazole ring and the acetamide group. The thiazole ring can engage in hydrogen bonding and π-π interactions, which are essential for the compound's ability to form stable crystal structures and interact with biological molecules . The acetamide group can also form hydrogen bonds, contributing to the compound's solubility and reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents attached to the thiazole ring and the acetamide group. These properties are critical for the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The intermolecular interactions, such as hydrogen bonding and π interactions, play a significant role in the compound's stability and its ability to form crystals with specific space groups .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
A significant aspect of research on N-(2,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide derivatives focuses on their potential as anticancer agents. For example, Evren et al. (2019) synthesized related compounds and evaluated their anticancer activity against human lung adenocarcinoma cells, finding some derivatives to exhibit high selectivity and induce apoptosis, though not as potently as cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Similarly, Duran and Demirayak (2012) investigated the anticancer activities of certain acetamide derivatives against various human tumor cell lines, noting considerable activity against melanoma-type cell lines (Duran & Demirayak, 2012).
Antimicrobial and Antifungal Effects
Research has also explored the antimicrobial and antifungal potentials of related imidazole derivatives. For instance, Ramalingam et al. (2019) synthesized acetamide derivatives with significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019). Altındağ et al. (2017) designed and synthesized derivatives to combat drug-resistant fungal infections, with some compounds showing significant activity against Candida strains (Altındağ, Sağlık, Çevik, Işikdağ, Özkay, & Karaca Gençer, 2017).
Anticonvulsant Activity
Some studies have identified anticonvulsant properties in these compounds. Aktürk et al. (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, identifying compounds with effective anticonvulsant activity against seizures induced by maximal electroshock (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Molecular Structure and pKa Determination
Some research has focused on the molecular structure and properties of these compounds. Sethusankar et al. (2002) studied the crystalline structure of a related compound, providing insights into its molecular geometry (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002). Duran and Canbaz (2013) determined the acidity constants (pKa) of certain acetamide derivatives, contributing to the understanding of their chemical behavior (Duran & Canbaz, 2013).
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-23-17(14-7-5-4-6-8-14)12-21-20(23)27-13-19(24)22-16-10-9-15(25-2)11-18(16)26-3/h4-12H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMJGFNRBUIGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2517425.png)
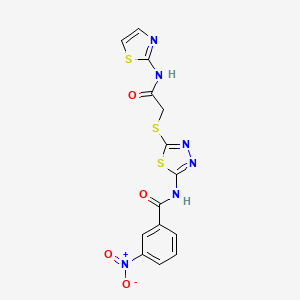
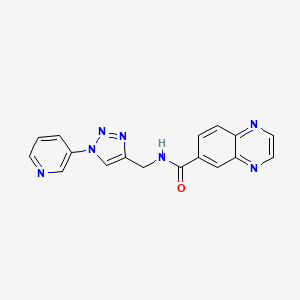
![6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B2517429.png)
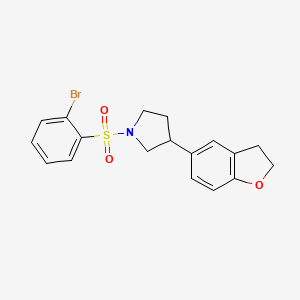



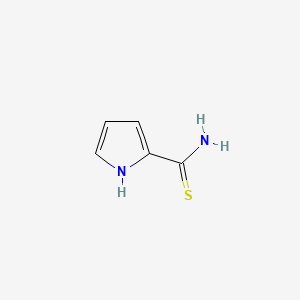

![5-(4-butoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2517438.png)

